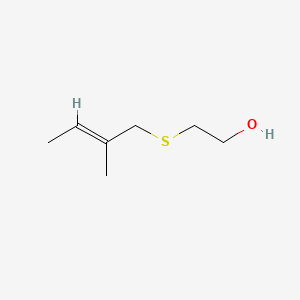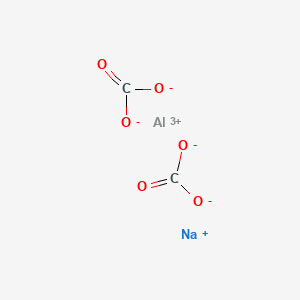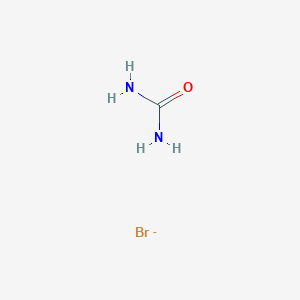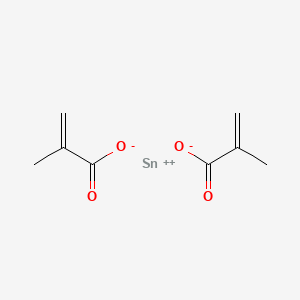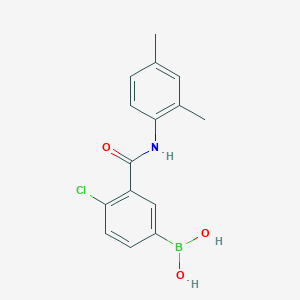![molecular formula C15H8O4 B12646286 3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one CAS No. 6468-49-1](/img/structure/B12646286.png)
3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 142985 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in inhibiting TGF-β, a protein that plays a crucial role in cell growth, proliferation, and differentiation. The ability of NSC 142985 to inhibit TGF-β makes it a promising candidate for anti-tumor therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NSC 142985 involves several synthetic routes, each with specific reaction conditions. One notable method includes the use of a multi-step synthesis process that reduces the number of reaction steps, thereby lowering costs and minimizing the use of high-temperature reactions and highly toxic reagents . This method has improved the overall yield from 13% to 32%.
Industrial Production Methods
In industrial settings, the production of NSC 142985 follows a streamlined process that emphasizes safety and efficiency. The industrial method typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, avoiding the use of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
NSC 142985 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
The common reagents used in the reactions involving NSC 142985 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from the reactions of NSC 142985 depend on the type of reaction and the reagents used For instance, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound
Scientific Research Applications
NSC 142985 has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, NSC 142985 is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is utilized to investigate cellular processes and pathways, particularly those involving TGF-β signaling.
Industry: In industrial applications, NSC 142985 is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of NSC 142985 involves the inhibition of TGF-β signaling pathways. TGF-β is a multifunctional cytokine that regulates cell growth, differentiation, and apoptosis. By inhibiting TGF-β, NSC 142985 disrupts these processes, leading to reduced tumor growth and metastasis. The compound targets specific molecular pathways, including the Smad signaling pathway, which is crucial for TGF-β-mediated cellular responses .
Comparison with Similar Compounds
NSC 142985 can be compared with other TGF-β inhibitors, such as SB-431542 and LY2109761. While these compounds also inhibit TGF-β signaling, NSC 142985 is unique in its higher efficiency and lower toxicity. Additionally, NSC 142985 has a broader range of applications due to its versatile chemical properties.
List of Similar Compounds
- SB-431542
- LY2109761
- Galunisertib (LY2157299)
- RepSox
Properties
CAS No. |
6468-49-1 |
|---|---|
Molecular Formula |
C15H8O4 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-hydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O4/c16-8-5-6-10-12(7-8)19-15(17)13-9-3-1-2-4-11(9)18-14(10)13/h1-7,16H |
InChI Key |
YZGXWWGQGKMHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


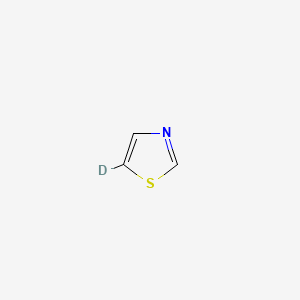

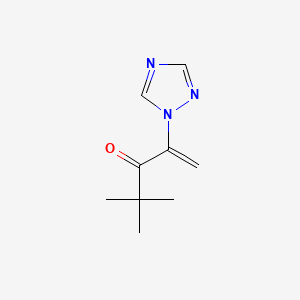
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
